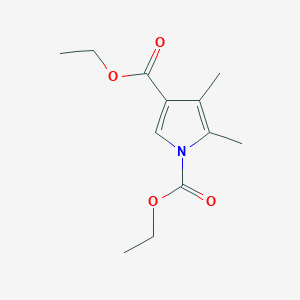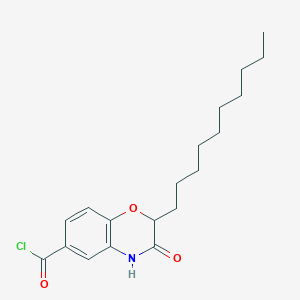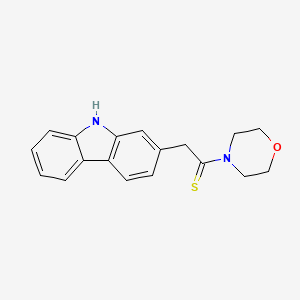
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester is an organic compound with the molecular formula C12H17NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester can be achieved through several methods. One common synthetic route involves the condensation of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, followed by hydrolysis . The reaction conditions typically include the use of solvents such as ethanol and catalysts like iron (III) chloride to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: It can undergo substitution reactions with reagents such as alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as dichloromethane. Major products formed from these reactions include substituted pyrroles and other pyrrole derivatives .
Applications De Recherche Scientifique
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various pyrrole derivatives and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, leading to alterations in cellular processes. Specific molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has a similar structure but differs in the position of the carboxylic acid groups.
Diethyl 3,4-pyrroledicarboxylate: Another pyrrole derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
61448-20-2 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
diethyl 4,5-dimethylpyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C12H17NO4/c1-5-16-11(14)10-7-13(9(4)8(10)3)12(15)17-6-2/h7H,5-6H2,1-4H3 |
Clé InChI |
BDALRCIMXADPJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C(=C1C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)

![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)
![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)




![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)

